molecular formula C13H14N2O2 B1268488 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 312531-87-6

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No. B1268488
M. Wt: 230.26 g/mol
InChI Key: ORMOJZFLVSEQOR-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a chemical compound that has been studied for its unique structure and potential applications in various fields of chemistry. This compound, characterized by the presence of a pyrazole ring attached to a benzoic acid moiety, has garnered interest due to its molecular structure and the interactions it can undergo.

Synthesis Analysis

The synthesis of similar compounds has been demonstrated through various methods, including the condensation reactions of malon(anilic) acid hydrazides with selected phenyl benzeneazo acetyl acetones, showcasing the compound's structural versatility and the feasibility of synthesizing related pyrazole derivatives (Pareek, Joseph, & Seth, 2010).

Molecular Structure Analysis

Studies on the molecular structure of compounds similar to 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid have revealed detailed insights into their crystalline forms and molecular arrangements. For instance, investigations into the co-crystals of pyrazoles and benzoic acids have shown the importance of hydrogen bonding in forming stable structures, with specific geometry observed in pyrazole rings (Foces-Foces et al., 1996).

Chemical Reactions and Properties

The reactivity of pyrazole derivatives, including those similar to the title compound, has been studied in various chemical contexts. For example, their ability to undergo condensation reactions to form complex structures signifies a wide range of chemical functionalities and potential applications (Reddy & Rao, 2006).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding how a compound behaves under different conditions. Research on similar compounds has provided insights into their stability, crystalline forms, and interactions with solvents, indicating significant variability based on molecular structure (Xu et al., 2011).

Chemical Properties Analysis

The chemical properties of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid derivatives, including their reactivity, chemical stability, and interaction with other molecules, have been a subject of study. These investigations help in understanding the potential applications of such compounds in synthesis, catalysis, and as building blocks for more complex molecules (Portilla et al., 2007).

Scientific Research Applications

Antimicrobial Activity

Pyrazoles, including compounds like 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, have shown promise in antimicrobial applications. A study demonstrated the synthesis of pyrazole derivatives and tested them for antimicrobial activities against various bacterial and fungal strains. These activities aligned well with docking results, indicating potential use in combatting microbial infections (Shubhangi et al., 2019).

Corrosion Inhibition

Pyrazole derivatives have been explored for their efficiency as corrosion inhibitors. A theoretical study using density functional theory (DFT) examined bipyrazolic-type organic compounds, including derivatives of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, assessing their inhibition efficiencies and reactive sites. The study found a correlation between theoretical predictions and experimental data, suggesting these compounds' utility in corrosion inhibition (Wang et al., 2006).

Cytotoxic Effects in Cancer Research

In cancer research, pyrazole derivatives have shown potential. A study synthesized and characterized cobalt(II) complexes with 1-Benzothiazol-2-yl-3,5-dimethyl-1H-pyrazole and related compounds. These complexes were tested for cytotoxic properties against human leukemia and melanoma cells. The results indicated varying levels of cytotoxicity, which could be significant in developing new cancer treatments (Sobiesiak et al., 2010).

Luminescent Properties

Pyrazole-based compounds, including derivatives of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, have been studied for their luminescent properties. A synthesis and characterization study, including X-ray diffraction and luminescence investigations, highlighted the potential of these compounds in materials science, particularly in areas requiring luminescent materials (Tang et al., 2014).

Coordination Polymers and MOFs

The versatility of pyrazole-based ligands in constructing coordination polymers and metal-organic frameworks (MOFs) has been demonstrated. These frameworks, using 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid derivatives, exhibit unique properties like CO2 adsorption capacity, indicating potential applications in gas storage and separation technologies (Menzel et al., 2020).

Future Directions

Future research directions could involve exploring the therapeutic potential of “4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid” and its derivatives, given the broad range of biological activities exhibited by pyrazole derivatives .

properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-7-10(2)15(14-9)8-11-3-5-12(6-4-11)13(16)17/h3-7H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMOJZFLVSEQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346807
Record name 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

CAS RN

312531-87-6
Record name 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Guardia, G Gulten, R Fernandez, J Gómez… - …, 2016 - Wiley Online Library
Isoniazid (INH) remains one of the cornerstones of antitubercular chemotherapy for drug‐sensitive strains of M. tuberculosis bacteria. However, the increasing prevalence of multidrug‐…

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